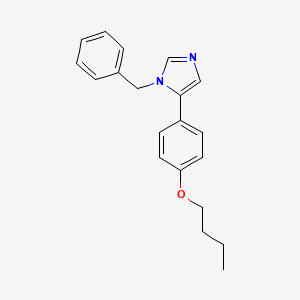

1-Benzyl-5-(4-butoxyphenyl)-1H-imidazole

説明

特性

CAS番号 |

654653-18-6 |

|---|---|

分子式 |

C20H22N2O |

分子量 |

306.4 g/mol |

IUPAC名 |

1-benzyl-5-(4-butoxyphenyl)imidazole |

InChI |

InChI=1S/C20H22N2O/c1-2-3-13-23-19-11-9-18(10-12-19)20-14-21-16-22(20)15-17-7-5-4-6-8-17/h4-12,14,16H,2-3,13,15H2,1H3 |

InChIキー |

KNPYTHPIKAVAMT-UHFFFAOYSA-N |

正規SMILES |

CCCCOC1=CC=C(C=C1)C2=CN=CN2CC3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-5-(4-butoxyphenyl)-1H-imidazole typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Substitution Reactions: The benzyl and butoxyphenyl groups are introduced through substitution reactions. For instance, benzylation can be achieved using benzyl chloride in the presence of a base, while the butoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-butoxyphenyl halides.

Industrial Production Methods

Industrial production of 1-Benzyl-5-(4-butoxyphenyl)-1H-imidazole may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production quality.

化学反応の分析

科学研究への応用

1-ベンジル-5-(4-ブトキシフェニル)-1H-イミダゾールは、いくつかの科学研究に応用されています。

化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。

生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。

医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について研究されています。

産業: ポリマーやコーティングなどの先進材料の開発に利用されています。

科学的研究の応用

1-Benzyl-5-(4-butoxyphenyl)-1H-imidazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

作用機序

1-ベンジル-5-(4-ブトキシフェニル)-1H-イミダゾールの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。この化合物は、活性部位に結合することで酵素活性を阻害するか、受容体結合部位に相互作用することで受容体機能を調節する可能性があります。これらの相互作用は、抗炎症作用や抗がん作用を含むさまざまな生物学的効果をもたらす可能性があります。

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

1-Benzyl-5-(4-nitrophenyl)-1H-imidazole (3bc)

- Structure: Differs by the presence of a nitro group (-NO₂) instead of butoxy (-OBu) at the para position of the aryl ring.

- Reported synthesis yield: 76% via ligandless Pd-catalyzed arylation .

- Applications: Nitro-substituted imidazoles are often intermediates in drug synthesis, acting as precursors for amino groups via reduction.

1-Benzyl-5-(4-fluorophenyl)-1H-imidazole

- Structure : Contains a fluorine atom at the para position.

- Properties : Fluorine’s electronegativity enhances metabolic stability and membrane permeability. Molecular weight: 288.39 g/mol (similar to the butoxy derivative) .

- Biological Relevance : Fluorinated imidazoles are common in anticancer and antimicrobial agents due to improved pharmacokinetics .

1-Benzyl-5-(1-(2,3-dimethylphenyl)vinyl)-1H-imidazole

Variations in the N1 Substituent

1-(4-Methoxybenzyl)-4,5-diphenyl-1H-imidazole

- Structure : Substitutes benzyl with a 4-methoxybenzyl group.

- Properties : The methoxy group enhances solubility in organic solvents. Yield: 79% via Pd-catalyzed carbonylation .

- Significance : Methoxy groups are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier.

1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole

- Structure : Contains a chlorobenzyl group and a chlorophenyl substituent.

- Properties : Chlorine atoms increase lipophilicity and resistance to oxidative metabolism. IR C-N stretching at 1457 cm⁻¹ .

- Biological Activity : Benzimidazole derivatives with halogens often exhibit analgesic and antiparasitic activities .

Functional Group Additions

2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic Acid

- Structure : Includes a hydroxyl (-OH) and carboxylic acid (-COOH) group.

- Properties : High polarity due to ionizable groups, making it water-soluble. Used in metal-chelating applications .

- Contrast : The butoxy derivative’s alkoxy group provides better lipid solubility, favoring membrane penetration.

Ethyl 2-(4-bromophenyl)-1H-benzimidazole-5-carboxylate

Comparative Data Table

生物活性

1-Benzyl-5-(4-butoxyphenyl)-1H-imidazole is a compound belonging to the imidazole family, recognized for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula for 1-benzyl-5-(4-butoxyphenyl)-1H-imidazole is with a molecular weight of approximately 282.39 g/mol. The compound features a five-membered imidazole ring substituted with a benzyl group and a butoxyphenyl moiety, which enhances its solubility and biological activity compared to simpler imidazoles.

Antimicrobial Activity

Imidazole derivatives are well-known for their antimicrobial properties. 1-Benzyl-5-(4-butoxyphenyl)-1H-imidazole has shown potential in inhibiting various bacterial strains. For instance, studies indicate that compounds with similar structures can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . Specific data on minimum inhibitory concentrations (MIC) for related compounds suggest that modifications in the substituents can enhance antimicrobial efficacy.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Research on related imidazole derivatives has demonstrated their ability to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways . Molecular docking studies have indicated that 1-benzyl-5-(4-butoxyphenyl)-1H-imidazole may bind effectively to specific cancer-related targets, enhancing its therapeutic potential.

The mechanisms through which 1-benzyl-5-(4-butoxyphenyl)-1H-imidazole exerts its biological effects involve interactions with various biological targets. These include:

- Enzyme Inhibition : Similar imidazole compounds have been reported to inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : The compound may modulate receptor activities, influencing signaling pathways associated with cell growth and apoptosis .

Comparative Studies

To understand the uniqueness of 1-benzyl-5-(4-butoxyphenyl)-1H-imidazole, it is useful to compare it with other imidazole derivatives:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Phenylimidazole | 2-Phenylimidazole | Lacks additional substituents, resulting in different reactivity. |

| 4,5-Diphenylimidazole | 4,5-Diphenylimidazole | Contains two phenyl groups but lacks the benzyl and butoxy substituents. |

| 1-Benzyl-2,4-diphenylimidazole | 1-Benzyl-2,4-diphenylimidazole | Similar structure but differs in substitution pattern on the imidazole ring. |

The inclusion of both a benzyl group and a butoxyphenyl substituent in 1-benzyl-5-(4-butoxyphenyl)-1H-imidazole is believed to enhance its lipophilicity, thereby improving membrane permeability and overall biological activity compared to these other derivatives.

Case Studies and Research Findings

Recent studies have evaluated the biological activities of related compounds through various assays:

- Antiproliferative Assays : Compounds structurally similar to 1-benzyl-5-(4-butoxyphenyl)-1H-imidazole were tested against cancer cell lines such as MDA-MB-231. Results indicated significant inhibitory effects at low concentrations (IC50 values ranging from 16.38 μM to over 100 μM depending on the substituents) suggesting that structural modifications can lead to enhanced anticancer properties .

- Molecular Docking Studies : These studies have provided insights into the binding affinities of 1-benzyl-5-(4-butoxyphenyl)-1H-imidazole with various targets, highlighting its potential as a lead compound for further drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。